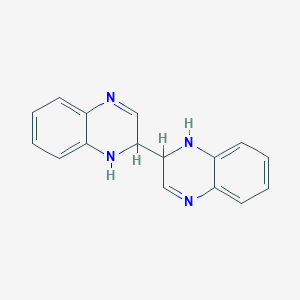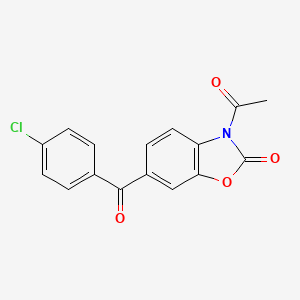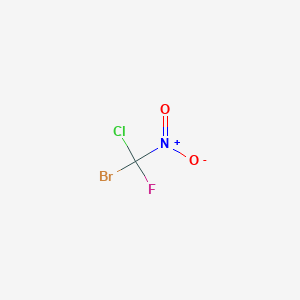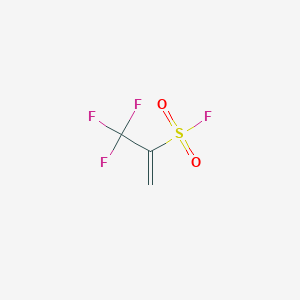
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride is an organofluorine compound characterized by the presence of trifluoromethyl and sulfonyl fluoride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride typically involves the fluorination of suitable precursors followed by sulfonylation. One common method involves the reaction of 3,3,3-trifluoropropene with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize advanced techniques such as microreactor technology to achieve precise control over reaction parameters, thereby enhancing the overall production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, electrophiles such as halogens, and oxidizing or reducing agents. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pressures to optimize yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with halogens can produce halogenated compounds .
Aplicaciones Científicas De Investigación
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonyl fluoride group can act as an electrophilic center, facilitating reactions with nucleophilic sites on target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoropropene: Similar in structure but lacks the sulfonyl fluoride group, making it less reactive in certain substitution reactions.
2-Bromo-3,3,3-trifluoroprop-1-ene: Contains a bromine atom instead of the sulfonyl fluoride group, leading to different reactivity and applications.
3,3,3-Trifluoro-1-propyne: Features a triple bond instead of a double bond, resulting in distinct chemical properties and reactivity.
Uniqueness
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride is unique due to the presence of both trifluoromethyl and sulfonyl fluoride groups, which confer a combination of high reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications .
Propiedades
Número CAS |
105380-16-3 |
|---|---|
Fórmula molecular |
C3H2F4O2S |
Peso molecular |
178.11 g/mol |
Nombre IUPAC |
3,3,3-trifluoroprop-1-ene-2-sulfonyl fluoride |
InChI |
InChI=1S/C3H2F4O2S/c1-2(3(4,5)6)10(7,8)9/h1H2 |
Clave InChI |
BAIISBNUJAOOMN-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(F)(F)F)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
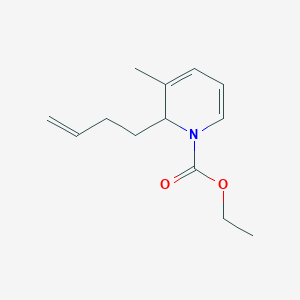

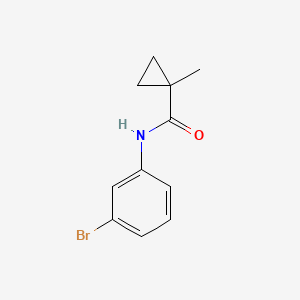
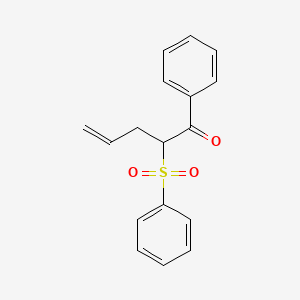
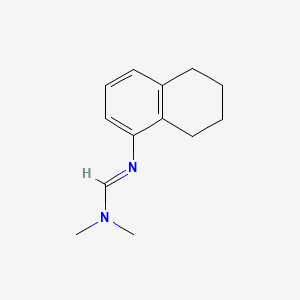
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
